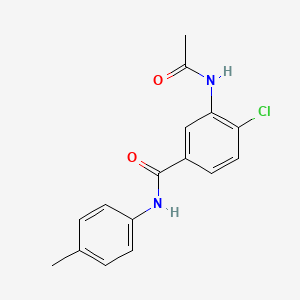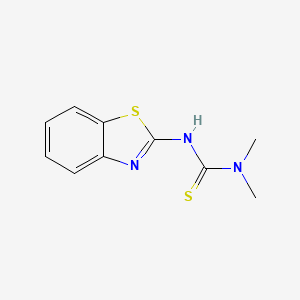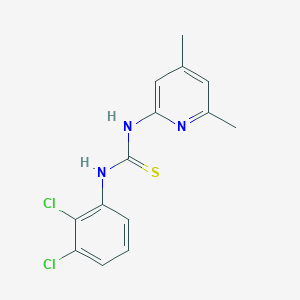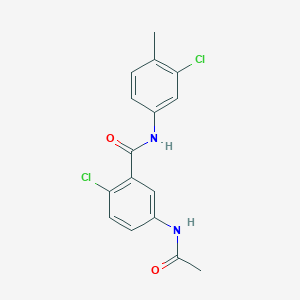
3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide, also known as DPP-4 inhibitor, is a chemical compound that has been extensively studied for its potential application in the treatment of type 2 diabetes. This compound belongs to the class of pyrazole-carboxamides and has been found to be an effective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).
Mécanisme D'action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide inhibitors involves the inhibition of the enzyme dipeptidyl peptidase-4 (3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide). This enzyme is responsible for the degradation of incretin hormones such as GLP-1 and GIP. By inhibiting 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide, the levels of these hormones in the blood are increased, which leads to an increase in insulin secretion and a decrease in glucagon secretion. This results in a reduction in blood glucose levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide inhibitors have been extensively studied. These compounds have been found to be effective in reducing blood glucose levels, improving beta-cell function, and reducing insulin resistance. In addition, 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide inhibitors have been found to have beneficial effects on cardiovascular health by reducing inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide inhibitors is that they are relatively safe and well-tolerated. However, one of the limitations of these compounds is that they may not be effective in all patients with type 2 diabetes. In addition, the long-term effects of these compounds on cardiovascular health are still being studied.
Orientations Futures
There are several future directions for the study of 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide inhibitors. One area of research is the development of more potent and selective inhibitors of 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide. Another area of research is the investigation of the long-term effects of these compounds on cardiovascular health. In addition, there is a need for more studies to determine the optimal dosing and administration of 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide inhibitors in patients with type 2 diabetes.
In conclusion, 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide, or 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide inhibitor, is a chemical compound that has shown promise in the treatment of type 2 diabetes. This compound has been found to be effective in reducing blood glucose levels and improving beta-cell function. However, more research is needed to determine the long-term effects of these compounds on cardiovascular health and to develop more potent and selective inhibitors of 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide.
Méthodes De Synthèse
The synthesis of 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been reported in various scientific literature. The most commonly used method involves the reaction of 3,4-dimethoxybenzaldehyde with phenylhydrazine in the presence of acetic acid to yield the intermediate 3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one. This intermediate is then reacted with hydrazine hydrate and acetic acid to produce the final product, 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide.
Applications De Recherche Scientifique
The 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide inhibitor has been extensively studied for its potential application in the treatment of type 2 diabetes. The compound has been found to be effective in reducing blood glucose levels by inhibiting the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). In addition, 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide inhibitors have been found to have beneficial effects on cardiovascular health by reducing inflammation and oxidative stress.
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-15-9-8-12(10-16(15)24-2)17-14(18(19)22)11-21(20-17)13-6-4-3-5-7-13/h3-11H,1-2H3,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBNMCOFJIQZFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)N)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641234 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(3,4-Dimethoxy-phenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid amide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dimethyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5740012.png)
![4-[(3-benzoyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5740018.png)
![N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5740031.png)



![4-chloro-N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5740068.png)

![2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5740079.png)



![N-(3-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5740122.png)
![N-(3,5-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5740128.png)